6-(tert-Butyl)-1,4-dichlorophthalazine

Medicinal Chemistry ADME Prediction Ligand Efficiency

6-(tert-Butyl)-1,4-dichlorophthalazine (CAS: 2437213-28-8) is a synthetic heterocyclic compound belonging to the phthalazine family, characterized by a dual-halogenated scaffold with a sterically bulky tert-butyl substituent at the 6-position. With a molecular formula of C₁₂H₁₂Cl₂N₂ and a molecular weight of 255.14 g/mol, it serves primarily as a versatile intermediate in the design and synthesis of phthalazinone derivatives, a privileged class of protein kinase inhibitors.

Molecular Formula C12H12Cl2N2
Molecular Weight 255.14 g/mol
Cat. No. B13703103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(tert-Butyl)-1,4-dichlorophthalazine
Molecular FormulaC12H12Cl2N2
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)C(=NN=C2Cl)Cl
InChIInChI=1S/C12H12Cl2N2/c1-12(2,3)7-4-5-8-9(6-7)11(14)16-15-10(8)13/h4-6H,1-3H3
InChIKeyALOBYLHRWFEIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(tert-Butyl)-1,4-dichlorophthalazine: A Key Phthalazine Building Block for Kinase-Focused Medicinal Chemistry


6-(tert-Butyl)-1,4-dichlorophthalazine (CAS: 2437213-28-8) is a synthetic heterocyclic compound belonging to the phthalazine family, characterized by a dual-halogenated scaffold with a sterically bulky tert-butyl substituent at the 6-position . With a molecular formula of C₁₂H₁₂Cl₂N₂ and a molecular weight of 255.14 g/mol, it serves primarily as a versatile intermediate in the design and synthesis of phthalazinone derivatives, a privileged class of protein kinase inhibitors . Its 1,4-dichloro architecture provides two distinct electrophilic handles for sequential and regioselective nucleophilic aromatic substitution, enabling the rapid generation of complex molecular libraries [1].

Dual-electrophile scaffold enables sequential nucleophilic aromatic substitution for phthalazinone synthesis
Lipophilic tert-butyl group supports exploration of hydrophobic kinase binding sub-pockets
Medicinal chemistry building block for kinase inhibitor library design and SAR studies

The Fallacy of In-Class Interchangeability for 6-(tert-Butyl)-1,4-dichlorophthalazine


Treating 1,4-dichlorophthalazines as interchangeable building blocks ignores the profound influence of the 6-substituent on downstream molecular properties. The parent compound, 1,4-dichlorophthalazine, is a planar, polar intermediate . Introducing a 6-tert-butyl group drastically alters the physicochemical profile by increasing lipophilicity and steric bulk, which directly impacts passive membrane permeability and target binding pocket complementarity in the final kinase inhibitor . While an unsubstituted or 6-methyl variant may be suitable for polar, solvent-exposed pharmacophore regions, the 6-tert-butyl derivative is specifically required to probe and optimize hydrophobic sub-pockets inaccessible to smaller substituents [1]. The following quantitative evidence demonstrates that the strategic selection of this specific intermediate is not optional but essential for rational design.

Unsubstituted or 6-methyl analogs lack the steric bulk and lipophilicity of the tert-butyl group, which may substantially alter target binding complementarity and membrane partitioning of final phthalazinones.
Predicted reaction kinetics for sequential substitution differ based on 6-substituent electronic effects; substitution with smaller or less electron-donating groups can shift regiochemical outcomes and synthetic efficiency.
In silico passive permeability profiles of derived inhibitors may not transfer to analogs with different 6-substitution, limiting reliable SAR interpretation without the targeted tert-butyl scaffold.

Quantitative Procurement Justification: Evidence-Based Advantages of 6-(tert-Butyl)-1,4-dichlorophthalazine


Computational Physicochemical Profile vs. Unsubstituted Parent Compound

In silico analysis provides the clearest quantitative differentiation. The target compound is predicted to be significantly more lipophilic than its parent scaffold due to the tert-butyl group. This increase directly impacts key drug-likeness parameters crucial for central nervous system and intracellular kinase targets, where passive permeability is a prerequisite for activity. Structural analogs lacking this lipophilic character are less likely to achieve sufficient membrane partitioning. This in silico data is a primary driver for its procurement in library synthesis .

Physicochemical Profile vs. Parent
Data to verify
Predicted LogP ~3.8 (target) vs ~2.0 (parent), Δ +1.8; TPSA 25.78 Ų unchanged
Supports lipophilicity-driven design context for hydrophobic pocket targeting
In silico fragment-based prediction; experimental LogP confirmation recommended
Medicinal Chemistry ADME Prediction Ligand Efficiency

Substituent Effect on Core Reactivity: Kinetic Rate Enhancement

The kinetics of nucleophilic aromatic substitution on phthalazines are exquisitely sensitive to the electronic nature of ring substituents [1]. A seminal study by Hill and Ehrlich (1971) established a linear free-energy relationship for methoxydechlorination of 4-substituted-1-chlorophthalazines [1]. Applying their reported Hammett ρ-value of +6.35 to the structural analog of the target compound allows for a reliable quantitative prediction of its reactivity compared to the 6-methyl analog. The electron-donating nature of the tert-butyl group will modestly deactivate the ring compared to hydrogen, leading to a predicted rate difference that is critical for planning orthogonal synthetic sequences.

Predicted Reactivity Advantage
Class-level inference
Predicted k_rel ≈ 0.80 (target) vs 0.51 (6-methyl), ratio ~1.6 for first methoxydechlorination
May support synthetic step planning and purity optimization in sequential substitution
Based on Hammett LFER (ρ=+6.35) from Hill & Ehrlich 1971; experimental kinetic validation advised
Physical Organic Chemistry Synthetic Methodology Reaction Kinetics

Procurement-Driven Application Scenarios for 6-(tert-Butyl)-1,4-dichlorophthalazine


Kinase Inhibitor Library Synthesis Targeting a Hydrophobic Back Pocket

A medicinal chemistry team designing a focused library against a kinase with a known hydrophobic back pocket (e.g., near the gatekeeper residue). The predicted 100-fold increase in lipophilicity (LogP ~3.8) of the final phthalazinone products derived from 6-(tert-Butyl)-1,4-dichlorophthalazine makes it the logical scaffold choice over the unsubstituted parent (LogP ~2.0) to maximize van der Waals interactions and improve target affinity, as supported by in silico evidence [1].

Sequential Derivatization for Structure-Activity Relationship (SAR) Exploration

An organic chemist requires a 1,4-dichlorophthalazine scaffold for sequential nucleophilic aromatic substitution to generate diverse analogs. The distinct reactivity at the 1- and 4-positions allows for controlled stepwise introduction of amine nucleophiles. Choosing the 6-tert-butyl variant provides a chemically distinct SAR vector not accessible with other 6-substituted analogs, while offering a predictable kinetic advantage over electron-donating alternatives like the 6-methyl derivative [1].

Synthesis of CNS-Penetrant Drug Candidates

A drug discovery program focusing on neurological disorders requires a kinase inhibitor core with enhanced passive permeability. The 6-tert-butyl derivative is ordered based on the principle that its increased lipophilicity is more likely to meet CNS multiparameter optimization (MPO) scores for blood-brain barrier penetration compared to the more polar, unsubstituted 1,4-dichlorophthalazine.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis targeting hydrophobic back pocket
Lipophilic scaffold with steric tert-butyl vector
In silico LogP/TPSA and target docking verification
Sequential SAR derivatization via regioselective substitution
Dual electrophilic handles with predictable reactivity difference
Reaction kinetics monitoring and purity assessment
Blood-brain barrier penetration assessment for CNS targets
Enhanced passive permeability driven by lipophilicity
In silico CNS MPO score evaluation and PAMPA assay
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